(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a carboxamide group and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of diethylamine with a suitable pyrrolidine derivative. One common method involves the acylation of diethylamine with 5-oxopyrrolidine-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Industrial methods also incorporate advanced purification techniques, including distillation and crystallization, to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-pyrrolidone: Similar structure but lacks the ketone group.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with different alkyl groups.
5-Oxopyrrolidine-2-carboxylic acid: Lacks the diethylamine group.
Uniqueness
(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is unique due to the presence of both the diethylamine and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85187-32-2 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-11(4-2)9(13)7-5-6-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
IZCZSKAHNSOBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.